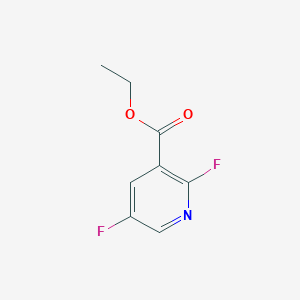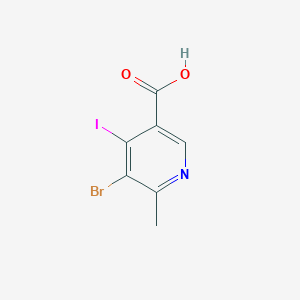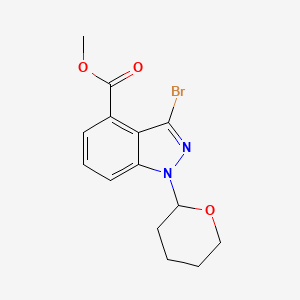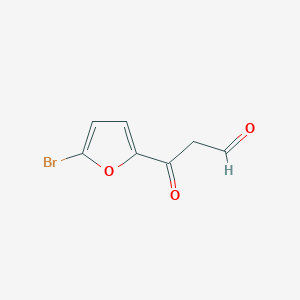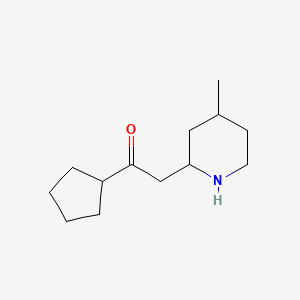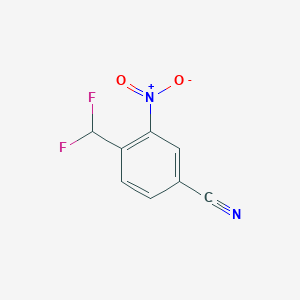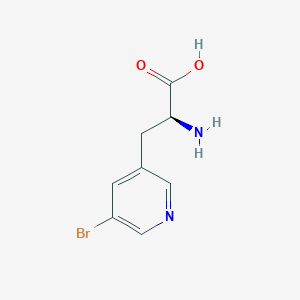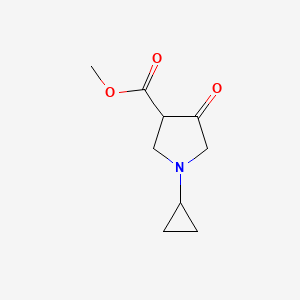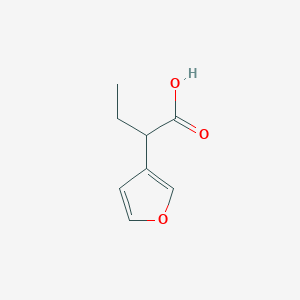
2-(Furan-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-yl)butanoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of furan with butanoic acid derivatives under specific conditions. For example, the reaction of furan with butyric anhydride in the presence of a catalyst such as aluminum chloride can yield this compound. Another method involves the use of Grignard reagents, where a furan derivative reacts with a butanoic acid chloride in the presence of magnesium to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Furan-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form 2-(tetrahydrofuran-3-yl)butanoic acid.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(Tetrahydrofuran-3-yl)butanoic acid.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Furan-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparación Con Compuestos Similares
- 3-(Furan-2-yl)propanoic acid
- 2-Furanpropanoic acid
- 2-Furanpropionic acid
Comparison: 2-(Furan-3-yl)butanoic acid is unique due to the position of the furan ring on the butanoic acid chain. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the position of the furan ring can affect the compound’s ability to undergo specific chemical reactions or interact with biological targets.
Propiedades
Fórmula molecular |
C8H10O3 |
|---|---|
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-(furan-3-yl)butanoic acid |
InChI |
InChI=1S/C8H10O3/c1-2-7(8(9)10)6-3-4-11-5-6/h3-5,7H,2H2,1H3,(H,9,10) |
Clave InChI |
HQMWDUCWYNOEJX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=COC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13087944.png)
![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)



